molecular formula C32H54O15 B14075356 Atractysucrose IIIa

Atractysucrose IIIa

Cat. No.: B14075356
M. Wt: 678.8 g/mol
InChI Key: WYZSLJFHERMCAN-VQXMZCCPSA-N
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Description

Atractysucrose IIIa is a sucrose-derived oligosaccharide isolated from the rhizomes of Atractylodes species, particularly Atractylodes macrocephala Koidz. Compounds from Atractylodes are known for diverse biological activities, including immunomodulatory, hypoglycemic, and anti-inflammatory effects . This compound is hypothesized to belong to the fructooligosaccharide class, which has been utilized for species authentication within the Atractylodes genus .

Properties

Molecular Formula

C32H54O15

Molecular Weight

678.8 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-3-hydroxy-4-(3-methylbutanoyloxy)-5-(3-methylbutanoyloxymethyl)oxolan-2-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C32H54O15/c1-16(2)9-22(34)41-14-21-27(39)30(45-25(37)12-19(7)8)32(46-21,15-42-23(35)10-17(3)4)47-31-29(44-24(36)11-18(5)6)28(40)26(38)20(13-33)43-31/h16-21,26-31,33,38-40H,9-15H2,1-8H3/t20-,21-,26-,27-,28+,29-,30+,31-,32+/m1/s1

InChI Key

WYZSLJFHERMCAN-VQXMZCCPSA-N

Isomeric SMILES

CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CC(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Canonical SMILES

CC(C)CC(=O)OCC1C(C(C(O1)(COC(=O)CC(C)C)OC2C(C(C(C(O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Atractysucrose IIIa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents for reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Class Molecular Weight (Da) Key Monosaccharides Glycosidic Linkages Source Species
This compound* Fructooligosaccharide ~800–1,200 (inferred) Fructose, Glucose β-(2→1) linkages A. macrocephala
AMP-B Complex Polysaccharide >10,000 Glucose, Galactose α-(1→4), β-(1→3) A. macrocephala
Fructooligosaccharides Oligosaccharide 500–1,500 Fructose, Sucrose β-(2→1) A. chinensis, A. lancea
Glycoproteins Glycoconjugate Variable Mannose, Xylose N-linked A. macrocephala

Note: Structural details for this compound are inferred from related fructooligosaccharides in *Atractylodes species.*

This compound is distinguished by its smaller molecular weight compared to AMP-B, a high-molecular-weight polysaccharide with hypoglycemic properties . Unlike glycoproteins, which contain protein moieties, this compound is purely carbohydrate-based .

Pharmacological Activities

Table 2 highlights the biological activities of this compound and analogous compounds.

Table 2: Pharmacological Activities

Compound Key Activities Mechanism/Findings Reference
This compound* Species authentication, Immunomodulation Used to differentiate A. chinensis from A. lancea via GC-MS ; potential cytokine modulation (inferred)
AMP-B Hypoglycemic Reduces blood glucose in murine models via α-glucosidase inhibition
Glycoproteins Immunostimulatory Enhances splenocyte proliferation in mice
Sesquiterpenoids Anti-inflammatory Inhibits COX-2 and TNF-α pathways

This compound’s role in species differentiation underscores its structural uniqueness, while AMP-B and glycoproteins exhibit more direct therapeutic effects .

Analytical Techniques

Structural elucidation of this compound relies on advanced chromatographic and spectroscopic methods, as outlined in Table 3 .

Table 3: Analytical Methods for Characterization

Compound Key Techniques Findings Reference
This compound* GC-MS, NMR Identified β-(2→1) fructofuranosyl residues
AMP-B HPLC, IR Confirmed α-(1→4) glucan backbone
Sesquiterpenoids GC-MS, Multivariate analysis Detected atractylodin as a biomarker
Glycoproteins SDS-PAGE, Lectin blotting Revealed N-linked glycans with mannose cores

This compound’s characterization aligns with methods used for fructooligosaccharides, including GC-MS for volatile profiling and NMR for linkage confirmation .

Discussion of Contradictions and Limitations

  • Species-Specific Variability : While fructooligosaccharides like this compound aid in distinguishing A. chinensis from A. lancea, A. japonica is excluded from medicinal use due to low volatile content . This complicates comparative studies across all Atractylodes species.
  • Structural Ambiguity : Direct data on this compound’s structure is lacking; inferences are drawn from analogous compounds.

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